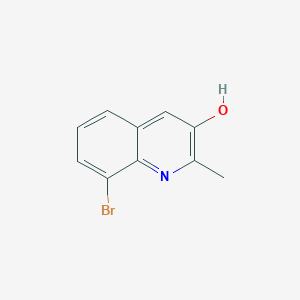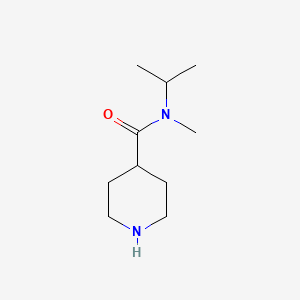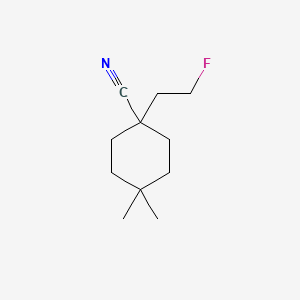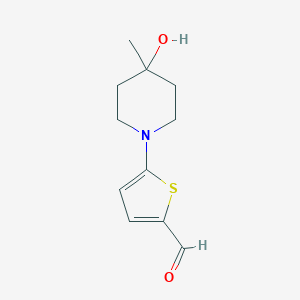
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: is a chemical compound that features a thiophene ring substituted with a piperidine derivative. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine, making it a valuable asset in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine derivative is synthesized by reacting 4-methylpiperidine with appropriate reagents to introduce the hydroxy group at the 4-position.
Thiophene Ring Formation: The thiophene ring is formed through a series of condensation reactions involving sulfur and carbonyl compounds.
Coupling Reaction: The piperidine derivative is then coupled with the thiophene ring through a formylation reaction to introduce the carbaldehyde group at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
作用機序
The mechanism of action of 5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
類似化合物との比較
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: can be compared with other thiophene and piperidine derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid share similar structural features but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as 4-hydroxy-4-methylpiperidine and 4-methylpiperidine exhibit similar piperidine ring structures but lack the thiophene moiety.
The uniqueness of This compound lies in its combined thiophene and piperidine structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
5-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3 |
InChIキー |
PXXRTYIAEXRYEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2=CC=C(S2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


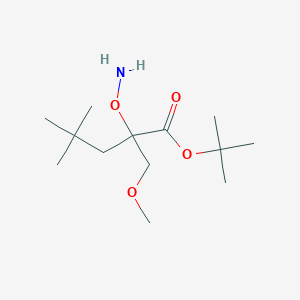
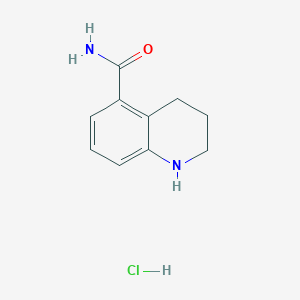
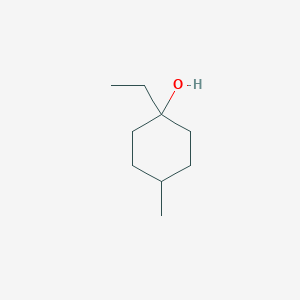
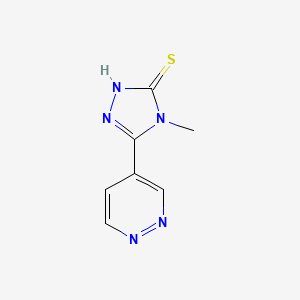
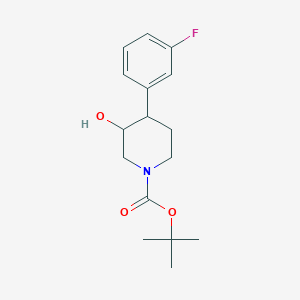
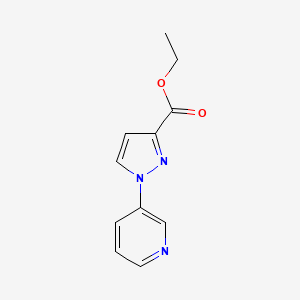
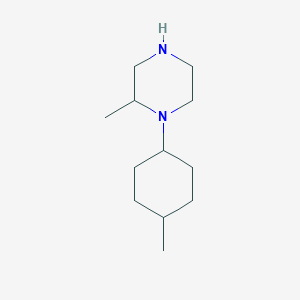
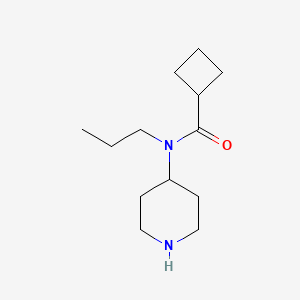

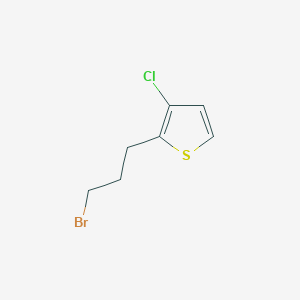
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
